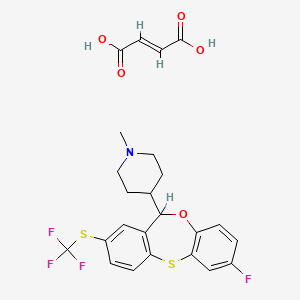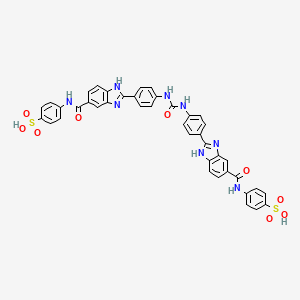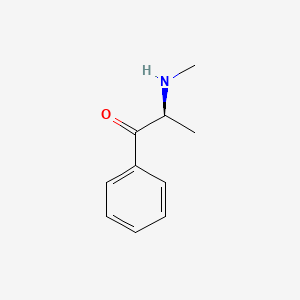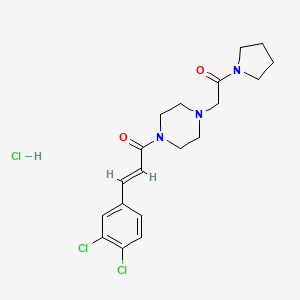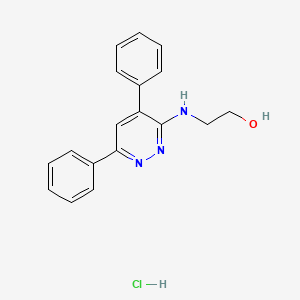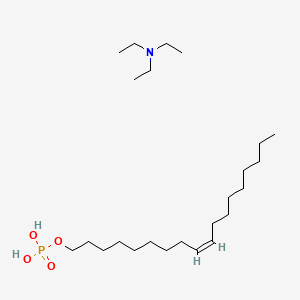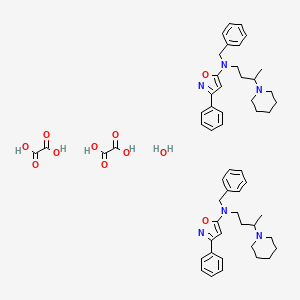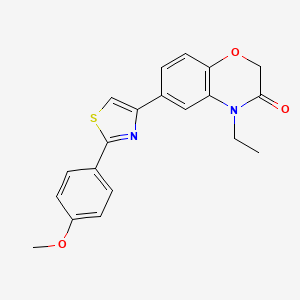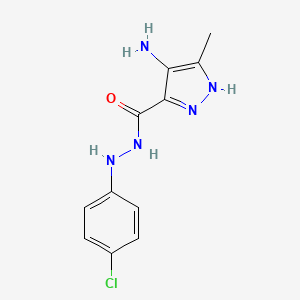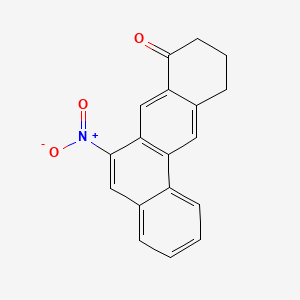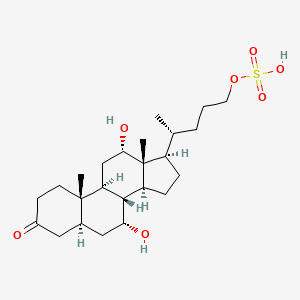
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea is a synthetic organic compound with the molecular formula C17H22N2O3S It is characterized by the presence of a naphthyl group, a diethoxyethyl group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea typically involves the reaction of 1-naphthylamine with diethoxyacetaldehyde and methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1-Naphthylamine reacts with diethoxyacetaldehyde in the presence of a suitable catalyst to form an intermediate.
Step 2: The intermediate is then treated with methyl isothiocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthyl group.
Aplicaciones Científicas De Investigación
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The naphthyl group may interact with hydrophobic regions of proteins, affecting their function. The compound’s overall effect is determined by its ability to modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Naphthyl)-3-(2,2-diethoxyethyl)urea: Similar structure but lacks the thiourea moiety.
2-Hydroxyethyl disulfide: Contains a disulfide bond and is used in different applications.
Uniqueness
1-(2,2-Diethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea is unique due to the presence of both the naphthyl and thiourea groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
102433-19-2 |
|---|---|
Fórmula molecular |
C18H24N2O2S |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-(2,2-diethoxyethyl)-1-methyl-3-naphthalen-1-ylthiourea |
InChI |
InChI=1S/C18H24N2O2S/c1-4-21-17(22-5-2)13-20(3)18(23)19-16-12-8-10-14-9-6-7-11-15(14)16/h6-12,17H,4-5,13H2,1-3H3,(H,19,23) |
Clave InChI |
IXOQSAYPBNELSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN(C)C(=S)NC1=CC=CC2=CC=CC=C21)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



